1,3-Di-morpholin-4-yl-propane-1,3-dione

Description

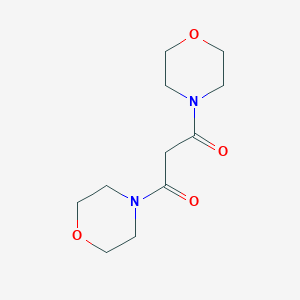

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimorpholin-4-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c14-10(12-1-5-16-6-2-12)9-11(15)13-3-7-17-8-4-13/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNZFWSVHKTMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30907699 | |

| Record name | 1,3-Bis(morpholin-4-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-01-6 | |

| Record name | MLS002695225 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(morpholin-4-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Malonyldimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-morpholin-4-yl-propane-1,3-dione is a symmetrical diamide derivative of malonic acid, belonging to the broader class of 1,3-dicarbonyl compounds. These compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including various heterocyclic systems found in medicinal and natural products.[1] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the most efficient and reliable synthetic routes. We will dissect the underlying reaction mechanisms, offer a field-proven, step-by-step experimental protocol, and present the necessary data and visualizations to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Analysis of Synthetic Routes

The core structure of the target molecule is a malonamide. The synthesis of such amides from their corresponding carboxylic acids or derivatives is a fundamental transformation in organic chemistry. Three primary retrosynthetic disconnections lead to logical starting materials: malonic acid, malonic acid esters (e.g., diethyl malonate), or malonyl dichloride.

-

Route A: Direct Amidation from Malonic Acid: This approach requires the use of coupling agents (e.g., DCC, HATU) to activate the carboxylic acid groups for nucleophilic attack by morpholine. While effective, this method often involves expensive reagents and can present challenges in purifying the final product from coupling agent byproducts.[2]

-

Route B: Aminolysis of Malonic Esters: The reaction of diethyl malonate with morpholine is a viable but often sluggish pathway.[3][4] It typically necessitates elevated temperatures or the use of strong bases to facilitate the nucleophilic acyl substitution, which can lead to undesired side reactions.

-

Route C: Acylation with Malonyl Dichloride: This is the most direct and highly efficient route for synthesizing symmetrical malonamides. Malonyl dichloride is a highly reactive diacyl chloride that readily undergoes nucleophilic attack by amines like morpholine.[5][6][7] The high electrophilicity of the carbonyl carbons ensures a rapid and often high-yielding reaction under mild conditions.

Causality of Route Selection: For laboratory-scale synthesis where efficiency and purity are paramount, Route C is the superior choice. Its primary advantages are the high reactivity of the starting material, which drives the reaction to completion, and the straightforward purification of the product from the reaction byproducts. This guide will therefore focus exclusively on this authoritative and validated methodology.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism, duplicated at both ends of the symmetrical malonyl dichloride molecule.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine (a secondary amine and a potent nucleophile) attacks one of the electrophilic carbonyl carbons of malonyl dichloride.[8]

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

-

Collapse of Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or even a second equivalent of morpholine, removes the proton from the newly-formed ammonium ion, neutralizing the intermediate and regenerating the amine's nucleophilicity.

-

Second Acylation: The process repeats at the second acyl chloride site to yield the final this compound product. Two equivalents of HCl are produced as a byproduct and are sequestered by the base, forming an insoluble hydrochloride salt.

The overall reaction is depicted below:

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected observations to ensure procedural integrity.

3.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Morpholine | 87.12 | 2.2 | 22.0 | 1.92 | 1.92 | 1.00 |

| Triethylamine | 101.19 | 2.2 | 22.0 | 2.23 | 3.06 | 0.726 |

| Malonyl Dichloride | 140.96 | 1.0 | 10.0 | 1.41 | 0.96 | 1.47 |

| Dichloromethane (DCM) | - | - | - | - | ~50 | - |

3.2 Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Recrystallization apparatus

3.3 Step-by-Step Methodology

-

Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.92 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Inert Atmosphere and Cooling: Place the flask under an inert atmosphere (N₂ or Ar). Cool the stirred solution to 0 °C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling is critical to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions such as ketene formation.[6]

-

Reagent Preparation: In a separate dry vial, prepare a solution of malonyl dichloride (1.41 g, 10.0 mmol) in 20 mL of anhydrous DCM.

-

Slow Addition: Transfer the malonyl dichloride solution to a dropping funnel and add it dropwise to the cooled, vigorously stirred morpholine solution over approximately 30-45 minutes.

-

Self-Validation Checkpoint: A dense white precipitate of triethylammonium chloride should form immediately upon the addition of the first few drops. The formation of this salt confirms that the reaction is proceeding and the base is effectively neutralizing the HCl byproduct.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

-

Aqueous Work-up: a. Pour the reaction mixture into a 250 mL separatory funnel. b. Add 50 mL of deionized water and shake. Separate the layers. c. Wash the organic layer sequentially with 30 mL of 1M HCl (to remove excess amines), 30 mL of saturated NaHCO₃ solution (to neutralize any residual acid), and finally with 30 mL of brine (to aid in phase separation). d. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. The crude product obtained will be an off-white solid. b. Purify the solid by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. c. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. The expected product, this compound, is a white crystalline solid.

Conclusion

The synthesis of this compound is most effectively achieved through the reaction of malonyl dichloride with morpholine in the presence of a suitable base. This method is robust, high-yielding, and relies on a well-understood nucleophilic acyl substitution mechanism. The detailed protocol provided herein, complete with mechanistic rationale and validation checkpoints, offers a reliable guide for researchers and scientists to produce this valuable synthetic intermediate with high purity for applications in drug development and materials science.

References

- LookChem. (2023, October 18). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic letters.

- Joule, J. A., & Mills, K. (1982). Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1.

- Kumar, P. P., et al. (2014). Synthesis of Novel Symmetrical and Unsymmetrical o-Phthalic Acid Diamides.

- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

- ResearchGate. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine?

- Stanovnik, B., & Tisler, M. (1974).

- Wikipedia. Morpholine.

- Zarghi, A., et al. (2005). Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. Molecules.

Sources

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1,3-Di-morpholin-4-yl-propane-1,3-dione

CAS Number: 10256-01-6

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-morpholin-4-yl-propane-1,3-dione, a molecule of interest within the broader class of 1,3-diones and morpholine-containing compounds. While this specific molecule, also known as N,N'-malonyl dimorpholide, is cataloged and its basic physical properties are known, in-depth research into its synthesis, biological activity, and applications in drug development is not extensively available in publicly accessible scientific literature. This guide will therefore focus on the foundational knowledge of its chemical structure, known properties, and extrapolate potential areas of research and application based on the well-documented activities of related chemical scaffolds.

Introduction and Chemical Identity

This compound is a symmetrical molecule featuring a central propane-1,3-dione core flanked by two morpholine rings. The morpholine moieties are attached via their nitrogen atoms to the carbonyl carbons of the dione structure.

Molecular Structure:

Caption: 2D structure of this compound.

The presence of the 1,3-dione functionality suggests potential for keto-enol tautomerism, a key feature that often dictates the reactivity and chelating properties of this class of compounds. The morpholine rings, being saturated heterocyclic motifs, can influence the molecule's solubility, polarity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 10256-01-6 | N/A |

| Molecular Formula | C₁₁H₁₈N₂O₄ | [1] |

| Boiling Point | 483.7°C at 760 mmHg | [1] |

| Flash Point | 246.3°C | [1] |

| Refractive Index | 1.518 | [1] |

Synthesis and Reactivity

General Synthetic Strategies for 1,3-Diones

One common method for the formation of amides from amines and carboxylic acids or their derivatives is through the use of coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride or an ester. For instance, the reaction of malonyl chloride with two equivalents of morpholine would be a direct approach to forming the desired product.

Caption: Plausible synthetic route for this compound.

Expected Reactivity

The chemical reactivity of this compound will be largely dictated by the 1,3-dione core. The methylene protons situated between the two carbonyl groups are expected to be acidic, allowing for deprotonation to form a stable enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Potential Applications in Drug Development: A Forward-Looking Perspective

Although specific biological activities for this compound have not been reported, the structural motifs present in the molecule are found in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

The 1,3-Dione Scaffold in Medicinal Chemistry

The 1,3-dicarbonyl moiety is a privileged scaffold in medicinal chemistry due to its ability to act as a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, this functional group can act as a metal-chelating pharmacophore.

The Role of the Morpholine Ring

The morpholine ring is a common substituent in many approved drugs. Its inclusion in a molecule generally imparts favorable physicochemical properties, such as:

-

Increased aqueous solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving water solubility.

-

Metabolic stability: The morpholine ring is generally resistant to metabolic degradation.

-

Favorable pharmacokinetic profile: The overall polarity and size of the morpholine group can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Future Research Directions

The lack of extensive data on this compound highlights a clear gap in the scientific literature and presents several opportunities for future research:

-

Development and Optimization of a Synthetic Protocol: A detailed, high-yielding, and scalable synthesis of the title compound needs to be established and reported.

-

Comprehensive Physicochemical Characterization: A full characterization of its properties, including pKa, logP, and solid-state structure, would be invaluable.

-

Screening for Biological Activity: The compound should be screened against a wide range of biological targets. Based on the structural motifs, initial screens could focus on:

-

Anticancer activity

-

Anti-inflammatory properties

-

Enzyme inhibition (e.g., kinases, proteases)

-

-

Structural Biology Studies: If the compound shows promising activity, co-crystallization with its biological target would provide crucial insights into its mechanism of action.

Conclusion

This compound (CAS No. 10256-01-6) is a chemical entity with a structure that suggests potential for interesting chemical reactivity and biological activity. While currently understudied, its combination of a reactive 1,3-dione core and the pharmaceutically favorable morpholine moieties makes it a compound of interest for further investigation. The development of a robust synthetic route and a thorough evaluation of its biological properties are critical next steps to unlocking its potential in medicinal chemistry and drug development.

References

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1,3-Di-morpholin-4-yl-propane-1,3-dione. This symmetrical dione, incorporating two morpholine rings, presents a unique opportunity to explore the power of modern NMR techniques in elucidating molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to approach the structural verification of such molecules. We will delve into predictive analysis of both ¹H and ¹³C NMR spectra, outline detailed experimental protocols for data acquisition, and demonstrate the application of advanced 2D NMR experiments—including COSY, HSQC, and HMBC—to unambiguously assign all proton and carbon signals. The causality behind experimental choices and the principles of spectral interpretation are emphasized throughout to ensure a deep and practical understanding.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a fascinating molecule characterized by a central three-carbon chain flanked by two carbonyl groups, each of which is part of an amide linkage to a morpholine ring. The inherent symmetry of this compound simplifies certain aspects of its NMR spectra while also necessitating advanced techniques for complete and unambiguous signal assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] For a molecule like this compound, a thorough NMR analysis is not merely confirmatory; it is the cornerstone of its structural verification, providing indisputable evidence of its covalent framework.

This guide will systematically deconstruct the NMR analysis of this target molecule, beginning with the foundational 1D experiments and progressing to the more informative 2D correlation techniques.

Foundational NMR Analysis: Predicting the ¹H and ¹³C Spectra

Given the absence of a dedicated public repository for the NMR spectra of this compound, we will commence with a predictive analysis based on established principles of chemical shifts and the known spectral data of its constituent moieties: the morpholine ring and the propanedione linker. Online prediction tools can provide a useful starting point for such an analysis.[3]

Predicted ¹H NMR Spectrum

The symmetry of the molecule dictates that the two morpholine rings are chemically equivalent, as are the two carbonyl groups. This significantly simplifies the expected ¹H NMR spectrum. We anticipate three distinct signals:

-

A singlet for the methylene protons of the propane-1,3-dione backbone (C2-H). These protons are situated between two electron-withdrawing carbonyl groups, which will deshield them and shift their resonance downfield.

-

A triplet for the methylene protons on the morpholine ring adjacent to the nitrogen atom (C3'-H and C5'-H). The nitrogen atom is less electronegative than oxygen, so these protons will be more shielded than those adjacent to the oxygen. The coupling to the neighboring methylene protons (C2'-H and C6'-H) will result in a triplet.

-

A triplet for the methylene protons on the morpholine ring adjacent to the oxygen atom (C2'-H and C6'-H). The high electronegativity of the oxygen atom will cause significant deshielding of these protons, shifting them further downfield compared to the other morpholine protons. Coupling to the adjacent methylene protons (C3'-H and C5'-H) will result in a triplet.

The chair conformation of the morpholine ring at room temperature can lead to distinct chemical environments for the axial and equatorial protons.[2] However, rapid ring-flipping on the NMR timescale often results in time-averaged signals, appearing as broadened triplets.

Predicted ¹³C NMR Spectrum

The symmetry of the molecule also simplifies the ¹³C NMR spectrum. We predict four distinct carbon signals:

-

A signal for the carbonyl carbons (C1 and C3). These carbons are in a highly deshielded environment due to the double bond to oxygen and will appear significantly downfield.

-

A signal for the central methylene carbon of the propane-1,3-dione backbone (C2). This carbon is situated between two carbonyl groups and will be deshielded, though to a lesser extent than the carbonyl carbons themselves.

-

A signal for the methylene carbons of the morpholine ring adjacent to the nitrogen atom (C3' and C5'). These carbons are less deshielded than those adjacent to the oxygen.

-

A signal for the methylene carbons of the morpholine ring adjacent to the oxygen atom (C2' and C6'). The electronegative oxygen atom will cause these carbons to be the most deshielded of the morpholine ring carbons.

Experimental Protocols for NMR Data Acquisition

The quality of the NMR data is paramount for accurate structural elucidation. Adherence to best practices in sample preparation and instrument setup is therefore critical.

Sample Preparation

A detailed protocol for preparing a high-quality NMR sample is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its moderate polarity and good dissolving power.[5] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the compound's solubility.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can be applied, but care should be taken to avoid solvent evaporation.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters

For optimal results, the following general instrument parameters should be considered:

-

¹H NMR: A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR: A wider spectral width of around 220 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (often several hundred to thousands) due to the lower natural abundance of the ¹³C isotope.[5] Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

Advanced 2D NMR for Unambiguous Structural Elucidation

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for confirming the connectivity of the molecule and unambiguously assigning all signals.[8]

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two to three bonds.[9] For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the two different sets of methylene protons in the morpholine ring (H-2'/H-6' and H-3'/H-5'), confirming their adjacent relationship. The methylene protons of the propanedione backbone (H-2) would not show any COSY correlations as they have no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling).[10] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For our target molecule, the HSQC spectrum would show:

-

A cross-peak between the signal for H-2 and the signal for C-2.

-

A cross-peak between the signal for H-2'/H-6' and the signal for C-2'/C-6'.

-

A cross-peak between the signal for H-3'/H-5' and the signal for C-3'/C-5'.

The carbonyl carbons (C1 and C3) will not show any cross-peaks in the HSQC spectrum as they do not have any directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[10] This is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton of a molecule. For this compound, the HMBC spectrum would provide the crucial correlations to piece the entire structure together:

-

The protons of the central methylene group (H-2) would show correlations to the carbonyl carbons (C1 and C3), definitively linking the propanedione backbone.

-

The methylene protons of the morpholine ring adjacent to the nitrogen (H-3'/H-5') would show a correlation to the carbonyl carbon (C1 or C3), confirming the amide linkage. They would also show a correlation to the other set of morpholine carbons (C-2'/C-6').

-

The methylene protons of the morpholine ring adjacent to the oxygen (H-2'/H-6') would show a correlation to the other set of morpholine carbons (C-3'/C-5').

Data Presentation and Interpretation

The collected NMR data should be presented in a clear and organized manner to facilitate interpretation.

Tabulated NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1, 3 | - | - | 165-175 | H-2, H-3'/H-5' |

| 2 | 3.0-3.5 | s | 40-50 | C-1/C-3 |

| 2', 6' | 3.6-3.8 | t | 65-70 | C-3'/C-5' |

| 3', 5' | 3.4-3.6 | t | 45-50 | C-1/C-3, C-2'/C-6' |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Conclusion

The comprehensive NMR analysis of this compound, as outlined in this guide, provides an unambiguous confirmation of its molecular structure. By systematically applying 1D and 2D NMR techniques, from basic ¹H and ¹³C experiments to advanced COSY, HSQC, and HMBC correlations, a complete and self-validating picture of the molecule's atomic connectivity can be constructed. This rigorous approach to structural elucidation is fundamental to ensuring the identity and purity of novel chemical entities in research and development settings.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. (n.d.). MDPI. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved from [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

1,3-propanediol and 3-hydroxypropionate detection. (A) 13C NMR of... (n.d.). ResearchGate. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Visualizer loader [nmrdb.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. labinsights.nl [labinsights.nl]

- 7. jchps.com [jchps.com]

- 8. omicsonline.org [omicsonline.org]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

IR spectroscopy of 1,3-Di-morpholin-4-yl-propane-1,3-dione

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a symmetrical malonamide derivative. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for its IR spectrum, details a robust experimental protocol for its acquisition, and offers an expert interpretation of its key spectral features. By deconstructing the molecule into its constituent functional groups—tertiary amide, morpholine ring, and methylene bridge—we can predict and assign the principal vibrational modes. This guide serves as a foundational reference for the structural characterization, quality control, and analytical development of this and structurally related compounds.

Introduction to the Molecule and IR Spectroscopy

This compound is a diamide derived from malonic acid and morpholine. Its structure is characterized by two tertiary amide groups flanking a central methylene (-CH₂) spacer. The nitrogen atom of each amide is part of a morpholine ring, a six-membered heterocycle containing both an amine and an ether linkage.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, rock, or scissor.[2] This absorption pattern generates a unique spectral "fingerprint," providing invaluable information about the molecule's functional groups and overall structure. For a molecule like this compound, IR spectroscopy is indispensable for confirming the integrity of the amide linkages, the presence of the morpholine rings, and the overall molecular architecture.

Molecular Structure and Predicted Vibrational Modes

To predict the infrared spectrum, the molecule's structure is analyzed in terms of its primary functional components. Each component contributes characteristic absorption bands.

-

Tertiary Amide Group (R-CO-NR₂): The most significant feature is the carbonyl (C=O) stretching vibration, known as the Amide I band. In tertiary amides, this band is typically strong and appears in the 1680-1630 cm⁻¹ region.[3][4] Unlike primary or secondary amides, the frequency of this band is largely independent of the physical state (solid vs. solution) because tertiary amides lack N-H bonds and therefore cannot form intermolecular hydrogen bonds with each other.[3]

-

Morpholine Ring: This heterocycle contributes several key vibrations:

-

C-H Stretching: The four methylene groups in each ring will exhibit symmetric and asymmetric C-H stretching vibrations between 3000 cm⁻¹ and 2850 cm⁻¹.[5][6]

-

C-O-C Stretching: The ether linkage within the ring gives rise to a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1150-1085 cm⁻¹ range. This is often a highly diagnostic peak for cyclic ethers.

-

C-N Stretching: The stretching of the C-N bonds in the tertiary amine/amide structure will appear in the 1250-1020 cm⁻¹ region.[7]

-

-

Central Methylene Bridge (-CO-CH₂-CO-): The C-H bonds of this central spacer will also contribute to the C-H stretching region (~2950-2850 cm⁻¹). Additionally, this group will have a characteristic CH₂ scissoring (bending) vibration around 1465 cm⁻¹.[6]

Below is a diagram illustrating the key functional groups of the molecule.

Sources

Mass spectrometry of 1,3-Di-morpholin-4-yl-propane-1,3-dione

An In-depth Technical Guide: Mass Spectrometric Analysis of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. As a symmetrical molecule featuring two basic morpholine moieties and a central 1,3-dicarbonyl system, its characterization demands a nuanced approach. This document moves beyond standard operating procedures to detail the underlying physicochemical principles that govern its behavior in a mass spectrometer. We will explore optimal ionization strategies, predict key fragmentation pathways grounded in established chemical principles, and provide detailed, field-tested protocols for both liquid chromatography-mass spectrometry (LC-MS) and direct infusion analysis. The objective is to equip researchers with the expert insights required to perform robust structural elucidation, purity assessment, and quantification of this compound.

Introduction to the Analyte

The Subject Compound: this compound

This compound is a dicarbonyl compound characterized by a central three-carbon chain flanked by two carbonyl groups, each of which is part of an amide linkage to a morpholine ring. This unique structure imparts distinct chemical properties that are central to designing an effective mass spectrometric strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₄ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Monoisotopic Mass | 242.126657 Da | [1] |

| Structural Features | Two tertiary amine (morpholine) nitrogens, two amide carbonyls, one central methylene group. | N/A |

The Analytical Imperative for Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for the characterization of novel chemical entities like this compound. Its unparalleled sensitivity allows for detection at trace levels, while its specificity, particularly when coupled with tandem MS (MS/MS) and high-resolution instrumentation, provides unambiguous structural confirmation and impurity profiling. In a drug development context, MS is indispensable for metabolism studies, stability testing, and ensuring the quality of active pharmaceutical ingredients.

Core Physicochemical Drivers of MS Behavior

The analyte's mass spectrometric signature is dictated by three primary structural features:

-

Basic Nitrogen Sites: The two nitrogen atoms within the morpholine rings are Lewis bases and are the most likely sites for protonation during positive-mode electrospray ionization.

-

The 1,3-Dione System: This core is susceptible to keto-enol tautomerism and can readily chelate with alkali metal ions (e.g., Na⁺, K⁺) present in solvents or glassware, leading to the formation of adducts.[2][3]

-

Amide Linkages: The bonds connecting the morpholine rings to the dione core (C-N bonds) represent potential cleavage points during collision-induced dissociation (CID).

Ionization Behavior and Primary Ion Prediction

Rationale for Electrospray Ionization (ESI)

Given the compound's polarity and non-volatile nature, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase with minimal fragmentation, making it ideal for accurately determining the molecular weight of the intact molecule.[4][5] Positive ion mode is recommended to leverage the basicity of the morpholine nitrogens.

Expected Molecular Ions and the Nitrogen Rule

The "Nitrogen Rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[6] Our analyte contains two nitrogen atoms, and its calculated monoisotopic mass of 242.1267 Da is consistent with this rule, providing an initial point of validation. In a typical ESI experiment, the following primary ions are anticipated.

| Ion Species | Description | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | Protonated Molecule | 243.1339 |

| [M+Na]⁺ | Sodium Adduct | 265.1158 |

| [M+K]⁺ | Potassium Adduct | 281.0898 |

| [M+2H]²⁺ | Doubly Protonated Molecule | 122.0706 |

Rationale: The formation of [M+H]⁺ is highly probable due to the two basic nitrogen atoms. The presence of sodium and potassium adducts is common in ESI-MS and arises from trace alkali metals in the system.[5] The potential for a doubly charged ion exists due to the two distinct basic sites, though its abundance will depend on the solution pH and instrument settings.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation

Tandem mass spectrometry is essential for confirming the compound's structure. By isolating the protonated molecule ([M+H]⁺ at m/z 243.13) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."

Key Fragmentation Pathways

The fragmentation of this compound is predicted to proceed through several high-probability pathways originating from the cleavage of the amide bonds and fragmentation of the morpholine rings.

-

Neutral Loss of a Morpholine Carboxamide Moiety: The most intuitive fragmentation involves the cleavage of a C-C bond adjacent to a carbonyl, followed by the loss of a neutral morpholine carboxamide fragment (C₅H₉NO₂).

-

Cleavage of the Amide C-N Bond: A direct cleavage of the amide bond can result in the loss of a neutral morpholine molecule (C₄H₉NO), leaving a charged acylium ion.

-

Ring Opening of Morpholine: The morpholine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).

Visualization of Proposed Fragmentation

The following diagram illustrates the most probable fragmentation cascade originating from the protonated precursor ion, [M+H]⁺.

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺ of the target analyte.

Predicted Major Fragment Ions

| Predicted m/z | Proposed Formula | Description of Loss from [M+H]⁺ |

| 157.06 | C₇H₉N₁O₃⁺ | Loss of a morpholine radical (C₄H₈NO) via amide bond cleavage. |

| 114.05 | C₅H₈NO₂⁺ | Acylium ion formed by cleavage of the central C-C bond, loss of morpholinyl ketene. |

| 86.06 | C₄H₈NO⁺ | Protonated morpholine resulting from cleavage and hydrogen transfer. |

Recommended Analytical Protocols

The following protocols are designed as robust starting points for analysis and should be adapted based on the specific instrumentation available.

Protocol 1: LC-MS for Separation and Identification

This method is ideal for analyzing the compound in complex matrices or for assessing purity by separating it from related impurities.

Experimental Workflow Diagram

Caption: A standard experimental workflow for LC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.

-

Perform a serial dilution using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1 µg/mL.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[7]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax, Waters Acquity BEH; dimensions 2.1 x 50 mm, particle size < 2 µm). Rationale: A C18 phase provides excellent retention for moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes protonation for enhanced ESI+ sensitivity.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 325 °C.

-

Nebulizer Pressure: 35-45 psi.

-

Acquisition Mode:

-

MS1: Full scan from m/z 100 to 500 to detect the primary ions.

-

MS2: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 243.13. Use a normalized collision energy of 15-25 eV as a starting point, optimizing for best fragmentation.

-

-

Protocol 2: Direct Infusion (Flow Injection Analysis - FIA) for Rapid Screening

This method is suitable for rapid confirmation of identity and for in-depth fragmentation studies without chromatographic interference.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a suitable solvent like 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infusion: Using a syringe pump, infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Conditions:

-

Use the same ESI Positive mode settings as in the LC-MS protocol.

-

Acquire MS1 spectra to confirm the presence of the [M+H]⁺ ion.

-

Perform targeted MS/MS experiments on the m/z 243.13 precursor.

-

Advanced Step (MSⁿ): If using an ion trap instrument, perform further fragmentation (MS³) on major fragment ions (e.g., m/z 157.06) to gain deeper structural insights.[7]

-

Advanced Considerations and Troubleshooting

-

Keto-Enol Tautomerism: While ESI is less sensitive to gas-phase tautomerism than techniques like GC-MS, the solution-phase equilibrium could influence ionization efficiency.[2][8] If inconsistent results are observed, altering the solvent system (e.g., using aprotic solvents) may provide clues about the dominant tautomeric form.

-

High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, analysis on an Orbitrap or TOF instrument is strongly recommended. Obtaining a mass accuracy of < 5 ppm for the molecular ion and its fragments allows for the confident assignment of elemental formulas, distinguishing the analyte from isobaric impurities.

-

In-Source Fragmentation: If fragment ions are observed in the MS1 full scan spectrum, it may indicate in-source fragmentation. This can be mitigated by reducing the fragmentor or cone voltage on the instrument interface, ensuring that the observed fragments are a true result of CID in the collision cell.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a clear understanding of its underlying chemical properties. An ESI-based method in positive ion mode is the optimal strategy, with the protonated molecule [M+H]⁺ at m/z 243.13 serving as the primary target for both identification and structural elucidation via tandem MS. The predictable fragmentation patterns, centered on the cleavage of amide bonds and the morpholine rings, provide a rich source of confirmatory data. The protocols and theoretical framework presented in this guide offer a robust foundation for researchers to achieve high-quality, reliable, and publication-ready data for this compound.

References

-

Hall, B. J., & Brodbelt, J. S. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(5), 402-413. Retrieved from [Link]

-

Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Konijnenberg, A., et al. (2019). Electrospray Ionization Mass Spectrometric Study of the Gas-Phase Coordination Chemistry of Be2+ Ions with 1,2- and 1,3-Diketone Ligands. Inorganic Chemistry, 58(9), 5929-5940. Retrieved from [Link]

-

Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Semantic Scholar. Retrieved from [Link]

-

Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]

-

Asemave, K., et al. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Archives of Organic and Inorganic Chemical Sciences. Retrieved from [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

-

Hall, B., & Brodbelt, J. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Semantic Scholar. Retrieved from [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [Link]

-

NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-morpholinyldisulfanyl)-1,3-diphenylpropane-1,3-dione. Retrieved from [Link]

-

Van de Graaf, B., & De Koster, C. G. (1986). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. CORE. Retrieved from [Link]

-

LibreTexts. (n.d.). Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation | Semantic Scholar [semanticscholar.org]

- 4. Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms) | Semantic Scholar [semanticscholar.org]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Keto-Enol Tautomerism in 1,3-Di-morpholin-4-yl-propane-1,3-dione

This guide provides a comprehensive examination of the keto-enol tautomerism in the β-dicarbonyl compound, 1,3-Di-morpholin-4-yl-propane-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental and computational protocols to thoroughly characterize the tautomeric equilibrium of this specific molecule.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form.[1] However, in β-dicarbonyl compounds, the presence of two carbonyl groups separated by a single methylene group creates a unique electronic environment that can significantly stabilize the enol tautomer.[2][3] This stabilization arises from two primary factors: the formation of a conjugated π-system and the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[4][5][6]

The position of this equilibrium is highly sensitive to various factors, including the molecular structure of the dicarbonyl compound, the solvent's polarity and hydrogen-bonding capabilities, and the temperature.[7][8][9] Understanding and controlling this tautomeric balance is crucial in fields like drug development, as the different tautomers can exhibit distinct biological activities and pharmacokinetic properties.

This guide will now focus on a specific, less-studied β-dicarbonyl compound: this compound. We will explore its anticipated tautomeric behavior based on its structural features and outline a rigorous scientific approach to its characterization.

Structural Considerations for this compound

The structure of this compound presents an interesting case for the study of keto-enol tautomerism. The central propane-1,3-dione core is flanked by two morpholine rings. The morpholine substituent is an N-heterocycle containing both an amine and an ether functional group.[10] The nitrogen atom of the morpholine ring is directly attached to the carbonyl carbons.

The electronic properties of the morpholine substituents are expected to play a significant role in the keto-enol equilibrium. The nitrogen atom can donate its lone pair of electrons into the carbonyl group through resonance, a phenomenon that can influence the acidity of the α-hydrogens and the stability of the resulting enol form. The presence of the ether oxygen in the morpholine ring makes it electron-deficient compared to other cyclic amines like piperidine.[10][11] This interplay of electronic effects will be a key determinant of the tautomeric preference.

The potential for intramolecular hydrogen bonding in the enol form is a critical stabilizing factor for β-dicarbonyls.[12] The enol tautomer of this compound can form a six-membered ring through such a hydrogen bond, which is expected to significantly favor its formation.

Proposed Experimental Workflow for Tautomeric Characterization

To elucidate the keto-enol tautomerism of this compound, a multi-faceted approach combining spectroscopic and computational methods is proposed. This self-validating workflow ensures a comprehensive and robust characterization.

Caption: Proposed experimental workflow for characterizing the keto-enol tautomerism.

Synthesis and Purification

The synthesis of this compound would likely involve the condensation of a suitable malonic acid derivative with morpholine. Standard procedures for the synthesis of β-dicarbonyl compounds can be adapted for this purpose.[13][14] Rigorous purification using techniques such as recrystallization or column chromatography is essential to remove any impurities that could interfere with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7][8][15]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

-

¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. The keto form is expected to show a singlet for the two α-protons, while the enol form will exhibit a singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton.

-

Integration and Quantification: Carefully integrate the signals corresponding to the keto and enol forms to determine their relative populations and calculate the equilibrium constant (Keq = [enol]/[keto]).[3]

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The keto form will show two carbonyl carbon signals, while the enol form will have signals for the enolic carbons.

-

Variable Temperature (VT) NMR: For a selected solvent, perform VT-NMR experiments to study the effect of temperature on the equilibrium. This will allow for the determination of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).[16]

Data Presentation:

| Solvent | Dielectric Constant | % Enol (Hypothetical) | Keq (Hypothetical) |

| Chloroform-d | 4.8 | 85 | 5.67 |

| Acetone-d₆ | 21 | 60 | 1.50 |

| DMSO-d₆ | 47 | 40 | 0.67 |

| Water-d₂O | 80 | 15 | 0.18 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.[17][18]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in the same range of solvents used for NMR.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Deconvolute the overlapping spectra to identify the absorption bands corresponding to the keto and enol tautomers.[19] The relative intensities of these bands can be used to estimate the equilibrium position.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing deeper insights into the energetics and geometries of the tautomers.[20][21][22]

Computational Protocol:

-

Structure Optimization: Perform geometry optimizations for both the keto and enol tautomers of this compound in the gas phase and in various solvent continua using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures to predict the relative stabilities of the tautomers and the position of the equilibrium.

-

Transition State Search: Locate the transition state for the interconversion between the keto and enol forms to determine the activation energy barrier for the tautomerization process.

Anticipated Results and Mechanistic Insights

Based on the principles of keto-enol tautomerism in β-dicarbonyl compounds, the following outcomes are anticipated for this compound:

-

Prevalence of the Enol Form: Due to the potential for a stable, six-membered intramolecular hydrogen-bonded ring and a conjugated system, the enol form is expected to be significantly populated, especially in non-polar, aprotic solvents.[4]

-

Solvent Effects: The equilibrium is predicted to shift towards the keto form in more polar, protic solvents.[7][23] These solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol forms.

-

Electronic Influence of Morpholine: The electron-donating nature of the morpholine nitrogen via resonance is expected to increase the acidity of the α-protons, facilitating enolization.[24]

Caption: Keto-enol tautomeric equilibrium in this compound.

Conclusion

The study of keto-enol tautomerism in this compound offers a valuable opportunity to apply fundamental chemical principles to a novel compound. The interplay of the β-dicarbonyl core with the electronic effects of the morpholine substituents makes it a compelling subject for investigation. The integrated experimental and computational workflow detailed in this guide provides a robust framework for a thorough characterization of its tautomeric behavior. The insights gained from such a study will not only contribute to the fundamental understanding of tautomerism but also be of significant interest to the broader scientific community, particularly in the realm of medicinal chemistry and drug design.

References

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (URL: [Link])

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (URL: [Link])

-

SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. (URL: [Link])

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points. (URL: [Link])

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (URL: [Link])

-

Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. (URL: [Link])

-

It has been found that β-dicarbonyl compounds have a greater concentration of the enol form over the keto. (URL: [Link])

-

Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (URL: [Link])

-

Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? (URL: [Link])

-

The composition, structure and hydrogen bonding of the β-diketones. (URL: [Link])

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (URL: [Link])

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (URL: [Link])

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (URL: [Link])

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (URL: [Link])

-

Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. (URL: [Link])

-

Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (URL: [Link])

- NMR Determination of Keto-Enol Equilibrium Constants. (URL: )

-

22.1: Keto-Enol Tautomerism. (URL: [Link])

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (URL: [Link])

-

Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. (URL: [Link])

-

Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (URL: [Link])

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (URL: [Link])

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (URL: [Link])

-

Morpholine. (URL: [Link])

- Enol

-

Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (URL: [Link])

-

Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. (URL: [Link])

-

Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study. (URL: [Link])

-

Synthesis of 1,3‐diphenylpropane‐1,3‐dione. (URL: [Link])

-

Synthesis of 1,3-diphenyl-1,3-propanedione. (URL: [Link])

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (URL: [Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. brainly.com [brainly.com]

- 5. Welcome to Chem Zipper.com......: Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? [chemzipper.com]

- 6. The composition, structure and hydrogen bonding of the β-diketones (1984) | John Emsley | 245 Citations [scispace.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 21. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Physical Properties of 1,3-Di-morpholin-4-yl-propane-1,3-dione

This guide provides a comprehensive overview of the known and anticipated physical properties of 1,3-Di-morpholin-4-yl-propane-1,3-dione, a molecule of interest for researchers in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the expected physical characteristics based on its chemical structure and provides detailed, field-proven methodologies for their empirical determination. This approach is designed to empower researchers to fully characterize this compound in a laboratory setting.

Molecular Structure and Basic Identifiers

This compound possesses a symmetrical structure characterized by a central propanedione backbone flanked by two morpholine rings. This structure imparts specific chemical characteristics that influence its physical properties.

Key Identifiers:

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While a calculated boiling point is available, experimental verification is essential. The simple distillation method is a standard approach for determining the boiling point of a liquid organic compound.

Experimental Protocol:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: A known volume of liquid this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis and biological assays.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected, including water, ethanol, acetone, dichloromethane, and hexane.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The tubes are agitated, and the solubility is observed at room temperature. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.

-

pH-Dependent Solubility: For aqueous solutions, the pH can be adjusted to determine the solubility in acidic and basic conditions, which can provide insights into the compound's ionizable groups.

Caption: Workflow for Solubility Profiling.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

¹H NMR (Proton NMR):

-

Expected Signals: The symmetrical nature of the molecule will simplify the ¹H NMR spectrum. Signals corresponding to the methylene protons of the propane backbone and the methylene protons of the two equivalent morpholine rings are expected.

-

Chemical Shifts and Splitting: The chemical shifts will be influenced by the neighboring carbonyl groups and the nitrogen and oxygen atoms of the morpholine rings. The integration of the signals will correspond to the number of protons in each unique environment.

¹³C NMR (Carbon-13 NMR):

-

Expected Signals: Signals for the carbonyl carbons, the central methylene carbon of the propane backbone, and the distinct carbons of the morpholine rings are anticipated.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A small amount of the purified compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Tube: The solution is transferred to a clean NMR tube.

-

Spectrometer Setup: The sample is placed in the NMR spectrometer, and the instrument is locked, tuned, and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: Strong absorption bands corresponding to the C=O stretching of the dione functionality are expected in the region of 1650-1750 cm⁻¹. C-N and C-O stretching vibrations from the morpholine rings will also be present.

Conclusion

While the readily available data on the physical properties of this compound is limited, this guide provides a robust framework for its comprehensive characterization. By following the detailed experimental protocols outlined herein, researchers can confidently determine the empirical physical properties of this compound, ensuring data integrity and facilitating its use in further scientific endeavors.

References

-

PrepChem. (2023). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1,3-Di-morpholin-4-yl-propane-1,3-dione

Introduction

1,3-Di-morpholin-4-yl-propane-1,3-dione is a molecule of interest in contemporary chemical research and pharmaceutical development. Its unique structure, featuring a central propane-1,3-dione core flanked by two morpholine rings, suggests its potential utility as a versatile building block in organic synthesis, a chelating agent, or a scaffold for the design of novel therapeutic agents. The integrity of such a compound is paramount for the reproducibility of experimental results and the safety and efficacy of any resulting products. This guide provides a comprehensive overview of the stability and storage of this compound, offering a framework for researchers, scientists, and drug development professionals to ensure its quality and longevity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₄ | - |

| Molecular Weight | 242.27 g/mol | [1] |

| Boiling Point | 483.7°C at 760 mmHg | [1] |

| Flash Point | 246.3°C | [1] |

| Refractive Index | 1.518 | [1] |

| XLogP3 | -1.4 | [1] |

The presence of two tertiary amine functionalities within the morpholine rings and the diketone structure suggests potential susceptibility to hydrolysis and oxidation. The negative XLogP3 value indicates a high degree of hydrophilicity, which may influence its stability in the presence of moisture.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that could compromise its purity and integrity over time. Understanding these pathways is critical for developing a robust stability-indicating analytical method and for defining optimal storage conditions.

-

Hydrolysis: The amide-like linkages between the morpholine nitrogen and the carbonyl carbons of the propane-1,3-dione backbone are susceptible to hydrolysis, particularly in the presence of strong acids or bases, or with prolonged exposure to moisture. This would lead to the cleavage of one or both morpholine rings, yielding morpholine and the corresponding carboxylic acid derivatives.

-

Oxidation: The tertiary amine groups in the morpholine rings can be susceptible to oxidation, leading to the formation of N-oxides. The methylene bridge of the propane-dione moiety could also be a site for oxidative degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

-

Thermal Degradation: As with most organic molecules, exposure to high temperatures can lead to decomposition. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Caption: Hypothetical degradation pathways of this compound.

Recommended General Handling and Storage

Prior to the establishment of a comprehensive stability profile, the following general handling and storage procedures are recommended to minimize the risk of degradation. These recommendations are based on best practices for handling morpholine derivatives and dione compounds.[2][3][4]

-

Storage Container: Store in a tightly sealed, inert container (e.g., amber glass) to protect from light and moisture.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

-

Temperature: Store in a cool, dry, and well-ventilated place.[2][5] Refrigeration (2-8°C) is a prudent starting point for long-term storage of a novel compound. Avoid repeated freeze-thaw cycles.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4]

-

Handling: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[3][6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Design of a Comprehensive Stability Study

A formal stability study is essential to definitively determine the shelf-life and optimal storage conditions for this compound. The following experimental design is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7]